N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide

描述

IUPAC Nomenclature and Systematic Identification

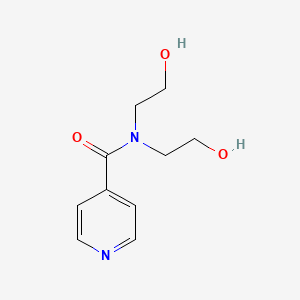

The compound under investigation carries the systematic International Union of Pure and Applied Chemistry name N,N-bis(2-hydroxyethyl)pyridine-4-carboxamide. This nomenclature precisely describes the structural arrangement where two 2-hydroxyethyl groups are bonded to the nitrogen atom of the carboxamide functional group, which is positioned at the 4-position of the pyridine ring. The Chemical Abstracts Service has assigned the registry number 70892-82-9 to this compound, providing a unique identifier for database searches and regulatory purposes.

Alternative nomenclature systems recognize this compound through several synonymous designations. The compound is frequently referenced as this compound and N,N-Bis(2-hydroxyethyl)isonicotinamide. The latter designation employs the common name "isonicotinamide" to describe the 4-pyridinecarboxamide core structure. Additional systematic names include 4-Pyridinecarboxamide, N,N-bis(2-hydroxyethyl)- and isonicotinic acid-[bis-(2-hydroxy-ethyl)-amide]. The European Community has assigned the number 274-993-6 to this substance for regulatory identification purposes.

The molecular descriptor systems provide comprehensive structural identification through standardized formats. The International Chemical Identifier string represents the compound as InChI=1S/C10H14N2O3/c13-7-5-12(6-8-14)10(15)9-1-3-11-4-2-9/h1-4,13-14H,5-8H2. The corresponding International Chemical Identifier Key presents a condensed hash representation as MTPZSDPCKPPQCT-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation describes the structure as C1=CN=CC=C1C(=O)N(CCO)CCO, providing a linear representation suitable for computational applications.

Molecular Geometry and Conformational Analysis

The molecular formula C10H14N2O3 defines the elemental composition, incorporating ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight calculations yield a precise value of 210.233 atomic mass units, with some sources reporting 210.23 as an approximated value. The monoisotopic mass, representing the mass of the molecule containing only the most abundant isotope of each element, measures 210.100442 atomic mass units.

Structural analysis reveals the presence of four hydrogen bond acceptor sites and two hydrogen bond donor positions within the molecular framework. The compound exhibits five rotatable bonds, indicating moderate conformational flexibility. The molecular architecture incorporates a single aromatic ring system, specifically the pyridine heterocycle. The topological polar surface area calculations demonstrate a value of 73.7 square angstroms, indicating the extent of polar character distributed across the molecular surface.

The compound displays specific geometric arrangements that influence its chemical properties and interactions. The pyridine ring maintains planarity characteristic of aromatic systems, while the attached carboxamide group adopts conformations influenced by resonance effects between the carbonyl and nitrogen lone pairs. The two 2-hydroxyethyl substituents on the amide nitrogen introduce flexibility through their alkyl chains, allowing for various conformational states depending on intramolecular and intermolecular interactions.

Computational predictions indicate distinct collision cross-section values for various ionized forms of the molecule, reflecting different spatial arrangements in the gas phase. The protonated molecular ion [M+H]+ exhibits a predicted collision cross-section of 146.3 square angstroms, while the sodium adduct [M+Na]+ displays 151.6 square angstroms. These measurements provide insights into the three-dimensional molecular envelope and its behavior under mass spectrometric conditions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance spectroscopy provides detailed structural elucidation through characteristic chemical shift patterns and coupling relationships. The proton Nuclear Magnetic Resonance spectrum exhibits distinct resonance regions corresponding to different functional groups within the molecule. The pyridine ring protons typically appear in the aromatic region between 7-9 parts per million, demonstrating the deshielding effects of the electronegative nitrogen atom and aromatic ring current.

The hydroxyl protons of the 2-hydroxyethyl groups produce signals that may appear as broad peaks due to rapid exchange with solvent molecules or other protic species. The methylene protons adjacent to the hydroxyl groups (CH2OH) resonate in the characteristic range for carbon atoms bearing electronegative substituents, typically appearing between 3-4 parts per million. The methylene protons directly bonded to the amide nitrogen (NCH2) show chemical shifts influenced by the electron-withdrawing nature of the adjacent nitrogen and carbonyl groups.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon environment within the molecule. The carbonyl carbon exhibits characteristic downfield chemical shifts typical of amide carbonyls, usually appearing around 160-180 parts per million. The pyridine ring carbons display individual signals reflecting their unique electronic environments, with the carbon bearing the carboxamide substituent showing particular deshielding effects. The aliphatic carbons of the 2-hydroxyethyl chains produce signals in their respective upfield regions.

Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies. The hydroxyl groups generate broad absorption bands in the 3200-3600 wavenumber region due to hydrogen bonding interactions. The amide carbonyl produces a strong absorption typically observed around 1650-1680 wavenumbers, characteristic of secondary amides. The pyridine ring contributes multiple absorption bands in the aromatic carbon-carbon and carbon-nitrogen stretching regions, typically appearing between 1400-1600 wavenumbers.

Mass spectrometric analysis demonstrates fragmentation patterns characteristic of the molecular structure. The molecular ion peak appears at mass-to-charge ratio 210, corresponding to the intact molecular formula. Common fragmentation pathways include loss of hydroxyl groups and cleavage of the alkyl chains attached to the amide nitrogen. Predictive models suggest various adduct formations, including sodium and potassium complexes, which appear at higher mass-to-charge ratios. The protonated molecular ion [M+H]+ generates a signal at 211.10773, representing the most commonly observed ionization state under positive-mode mass spectrometric conditions.

属性

IUPAC Name |

N,N-bis(2-hydroxyethyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c13-7-5-12(6-8-14)10(15)9-1-3-11-4-2-9/h1-4,13-14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPZSDPCKPPQCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6072186 | |

| Record name | N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70892-82-9 | |

| Record name | N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70892-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxamide, N,N-bis(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070892829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinecarboxamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-bis(2-hydroxyethyl)isonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Preparation of Cyanopyridine Intermediate

- Starting from a pyridinium salt, a cyanopyridine compound is prepared by treatment with reagents such as phosphorus oxychloride (POCl₃), phosphorus tribromide (PBr₃), or trifluoromethanesulfonic anhydride ((F₃CSO₂)₂O).

- Typical reaction conditions include heating at approximately 105 °C for around 72 hours, followed by cooling and organic solvent extraction (e.g., methylene chloride).

- This step yields a cyanopyridine compound with a halogen substituent at the 2-position, which is crucial for subsequent amination.

Amination with 2-Hydroxyethylamine

- The cyanopyridine intermediate is reacted with 2-aminoethanol (or a related hydroxyethylamine) to introduce the N,N-bis(2-hydroxyethyl) substituent.

- This nucleophilic substitution replaces the halogen atom with the amine group.

- The reaction is typically carried out in an organic solvent such as methanol, in the presence of an organic base like triethylamine to neutralize generated acids.

- Reaction temperatures range from 20 to 33 °C, often around 25 °C, with stirring for 24 hours to ensure complete conversion.

Hydrogenation (Reduction) Step

- The amine-substituted pyridine derivative is subjected to catalytic hydrogenation to reduce any unsaturated or intermediate functional groups.

- Preferred catalysts include palladium-based catalysts, especially 20% palladium hydroxide on carbon (Pearlman's catalyst).

- The reaction is performed under a hydrogen atmosphere at pressures around 30-48 psi and temperatures between 20-45 °C.

- Reaction times vary from 2 to 42 hours, commonly about 21 hours.

- Methanol is a typical solvent for this step.

Hydrolysis of Nitrile to Carboxamide

- The nitrile group on the pyridine ring is hydrolyzed to the corresponding carboxamide.

- Acidic hydrolysis is preferred, using acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or acetic acid.

- The reaction temperature is maintained between 50 and 140 °C, preferably 60-90 °C.

- Hydrolysis times range from 2 to 22 hours, with 12 hours being optimal.

- This step may be performed with or without an organic solvent.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Time | Solvent | Notes |

|---|---|---|---|---|---|

| Cyanopyridine formation | Pyridinium salt + POCl₃ / PBr₃ / (F₃CSO₂)₂O | ~105 | ~72 hours | Methylene chloride | Cooling to 20-33°C post-reaction |

| Amination with 2-aminoethanol | Cyanopyridine + 2-aminoethanol + triethylamine (base) | 20-33 (usually 25) | ~24 hours | Methanol | Stirring, organic base to neutralize |

| Hydrogenation | Pd(OH)₂/C catalyst + H₂ gas | 20-45 | 2-42 hours | Methanol | 30-48 psi H₂ pressure, Pearlman's catalyst preferred |

| Hydrolysis to carboxamide | Acid (H₂SO₄, HCl, or AcOH) | 50-140 (60-90) | 2-22 hours | Optional solvent | Acidic hydrolysis, optimal ~12 hours |

Alternative and Variations in Synthetic Routes

- Hydrolysis of the nitrile group can be performed either before or after the hydrogenation step, depending on the desired intermediate and reaction optimization.

- Some methods use in situ preparation of intermediates to streamline synthesis.

- The choice of organic solvent and base can vary, but methanol and triethylamine are most commonly used due to their effectiveness and availability.

- Reaction sequences may be adjusted or combined to improve yield and reduce reaction time without compromising product purity.

Research Findings and Advantages

- The described method avoids the use of expensive starting materials and complex reagents like Grignard reagents, which are traditionally used in pyridine derivative synthesis.

- The process is scalable and suitable for industrial applications, as demonstrated by patent disclosures.

- Using palladium hydroxide catalysts under mild hydrogenation conditions ensures selective reduction with minimal side reactions.

- Acidic hydrolysis is preferred for nitrile conversion due to higher yields and cleaner reaction profiles compared to basic hydrolysis.

化学反应分析

Types of Reactions

N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carboxamide group can be reduced to form amines.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide exhibits promising anticancer properties. Studies have shown that derivatives of pyridinecarboxamides can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study highlighted its effectiveness against specific cancer cell lines, demonstrating its potential as a therapeutic agent in oncology .

Tropical Disease Applications

The compound has also been investigated for its utility in treating tropical diseases. Its biological activity against certain pathogens suggests that it could be developed into a treatment for diseases prevalent in tropical regions .

Materials Science

Nanomaterial Synthesis

this compound serves as a single-source precursor for the deposition of zinc sulfide (ZnS) nanomaterials. This application is particularly relevant in the field of nanotechnology, where ZnS is utilized for its luminescent properties in optoelectronic devices . The ability to form nanostructures from this compound can lead to advancements in sensors and photonic devices.

Analytical Chemistry

Chromatography Applications

In analytical chemistry, this compound has been applied in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds. Its unique properties allow for effective separation techniques, making it valuable in both research and industrial applications .

Table 1: Summary of Applications and Findings

作用机制

The mechanism of action of N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyethyl groups and the pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide

- Structure : A pyridine-2,6-dicarboxamide derivative with 6-iodo-2-methyl-4-oxoquinazolinyl substituents.

- The iodine may enhance radioimaging or therapeutic utility, while the quinazolinone moiety is associated with kinase inhibition .

- Comparison : Unlike the target compound, this derivative is likely less water-soluble due to its aromatic and halogenated groups. Its applications may diverge toward medicinal chemistry or radiopharmaceuticals.

N,N′-Bis(pyridin-2-yl)benzene-1,4-dicarboxamide

- Structure : A benzene-1,4-dicarboxamide with pyridin-2-yl substituents.

- Key Features : Exhibits a planar, rigid structure stabilized by intermolecular N–H⋯N hydrogen bonds, forming crystalline chains .

- Comparison : The absence of hydroxyethyl groups reduces hydrophilicity compared to the target compound. Its hydrogen-bonding network may favor solid-state applications, such as crystal engineering or coordination polymers.

N,N′-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide

- Structure : A benzenedicarboxamide with tetramethylpiperidinyl groups.

- Molecular Formula : C₂₆H₄₂N₄O₂ (MW: 426.64 g/mol) .

- Comparison : The target compound’s hydroxyethyl groups offer greater polarity, whereas this derivative’s steric bulk suits industrial applications like polymer stabilization .

JNJ-47965567 and PF-06733804

- JNJ-47965567 : Contains a phenylthio group and a tetrahydropyran-piperazinyl system, suggesting CNS or kinase-targeting activity.

- PF-06733804 : Features methoxyethyl and thienylmethyl groups, likely influencing pharmacokinetics (e.g., blood-brain barrier penetration) .

- Comparison : Both compounds exhibit higher molecular complexity and lipophilicity than the target compound, aligning with therapeutic rather than basic research uses.

Data Table: Key Attributes of Compared Compounds

生物活性

N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide (also known as HEPC) is a compound of significant interest in various biological and medicinal fields. Its unique structure, characterized by a pyridine ring substituted with two hydroxyethyl groups and a carboxamide group, contributes to its diverse biological activities. This article explores the biological activity of HEPC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

HEPC is defined by its chemical structure, which can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 226.24 g/mol

- CAS Number : 70892-82-9

The compound's structure allows for various interactions with biological macromolecules, influencing its activity in biochemical pathways.

The biological activity of HEPC is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : HEPC can modulate enzyme activity through binding interactions, particularly with enzymes involved in metabolic pathways.

- Buffering Capacity : The compound has been investigated for its potential as a biochemical buffer due to its ability to maintain stable pH levels in biological systems, which is crucial for enzymatic reactions and cellular functions.

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that HEPC exhibits antimicrobial properties. Its effectiveness against various bacterial strains indicates potential applications in treating infections.

- Anti-inflammatory Effects : Research has indicated that HEPC may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. This is particularly relevant in conditions such as rheumatoid arthritis and asthma, where inflammation plays a critical role .

- Antiviral Potential : HEPC has been explored as a potential antiviral agent, particularly in inhibiting HIV entry by down-modulating CD4 protein on human cells. This mechanism highlights its relevance in developing therapeutic strategies against viral infections .

Case Studies and Experimental Data

Several studies have investigated the biological effects of HEPC:

- Study on Enzyme Inhibition : A study demonstrated that HEPC could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent against metabolic disorders .

- Antimicrobial Efficacy : In vitro tests revealed that HEPC effectively inhibited the growth of several pathogenic bacteria, indicating its potential use in antibiotic formulations .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| HEPC | Structure | Antimicrobial, Anti-inflammatory |

| CADA | Pyridine fused macrocyclic | HIV entry inhibition |

| Pyridine Derivatives | Various substitutions | Variable enzyme inhibition |

The comparison demonstrates that while HEPC shares some biological activities with other pyridine derivatives, its unique structure contributes to distinct reactivity and stability profiles.

常见问题

Q. What methodologies are recommended for synthesizing N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or amidation reactions. For example, reacting 4-pyridinecarboxylic acid derivatives with bis(2-hydroxyethyl)amine under controlled pH (e.g., using DCC/DMAP as coupling agents in anhydrous DMF). Optimization includes monitoring reaction kinetics via HPLC or TLC and adjusting solvent polarity to enhance yield. The hydroxyethyl groups may improve solubility in polar aprotic solvents, reducing side-product formation .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal structures and validate bond angles/distances. This is particularly useful for identifying hydrogen-bonding networks .

- NMR spectroscopy : H and C NMR in DMSO-d or CDCl to confirm substituent positions and purity.

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. How do solvent choices impact the solubility and stability of this compound?

Methodological Answer: Polar solvents (e.g., DMSO, methanol) enhance solubility due to the compound’s hydroxyethyl and pyridine moieties. Stability tests (via UV-Vis or HPLC) under varying pH (4–9) and temperatures (4–40°C) are recommended. Avoid prolonged storage in halogenated solvents, which may induce decomposition .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Work in a fume hood to avoid inhalation of aerosols.

- Store in airtight containers away from oxidizers to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to assess reactivity. Validate results against experimental UV-Vis spectra and NIST reference data. Solvent effects can be incorporated via COSMO-RS simulations .

Q. What intermolecular interactions dominate in its crystal lattice, and how do they influence material properties?

Methodological Answer: X-ray diffraction data (e.g., CCDC entries) reveal O–H···N hydrogen bonds between hydroxyethyl and pyridine groups, alongside π-π stacking of aromatic rings. These interactions affect melting points and solubility. Hirshfeld surface analysis quantifies interaction contributions .

Q. How to resolve contradictions in reported solubility data across different studies?

Methodological Answer: Re-evaluate experimental conditions (e.g., solvent grade, temperature control). Use dynamic light scattering (DLS) to detect aggregation states. Cross-reference with Hansen solubility parameters to identify outliers .

Q. What in vitro assays are suitable for preliminary toxicity assessment of this compound?

Methodological Answer:

Q. How can mechanistic studies elucidate its role in catalysis or supramolecular chemistry?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。